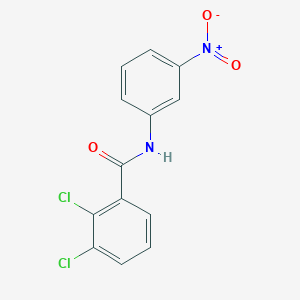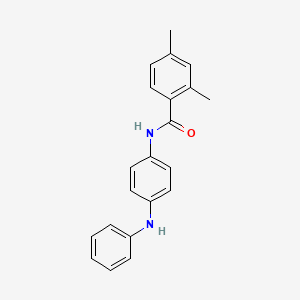![molecular formula C17H23NO B5715835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide, commonly known as CYT387, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of several diseases, including myeloproliferative neoplasms, arthritis, and inflammatory bowel disease. The purpose of
作用机制
The mechanism of action of CYT387 involves the inhibition of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways that regulate cell growth and differentiation. By inhibiting JAK enzymes, CYT387 prevents the abnormal growth and proliferation of blood cells and reduces inflammation in the joints and digestive tract.
Biochemical and Physiological Effects:
CYT387 has several biochemical and physiological effects that contribute to its therapeutic potential. In addition to inhibiting JAK enzymes, CYT387 also activates the signal transducer and activator of transcription (STAT) pathway, which plays a key role in regulating immune responses and inflammation. CYT387 has also been shown to increase the production of red blood cells and improve the function of bone marrow cells.
实验室实验的优点和局限性
One of the main advantages of CYT387 for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of CYT387 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CYT387. One area of interest is the development of new formulations of CYT387 with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for CYT387, such as the treatment of autoimmune diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of CYT387 and its potential side effects in humans.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has shown potential for the treatment of several diseases. Its specificity for JAK enzymes and ability to reduce inflammation make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on CYT387 are numerous and offer exciting possibilities for the development of new therapies.
合成方法
The synthesis of CYT387 involves several steps, including the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is then treated with hydrochloric acid to yield the final product. The purity and yield of CYT387 can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
CYT387 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. CYT387 has been shown to inhibit the growth of abnormal blood cells and improve the symptoms of these diseases.
In addition, CYT387 has also been studied for its potential use in the treatment of arthritis and inflammatory bowel disease. These diseases are characterized by inflammation in the joints and digestive tract, respectively. CYT387 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-9-16(14(2)12-13)17(19)18-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANJZKEBMPWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)

